Tiadinil is a novel systemic fungicide characterized by its unique mode of action as a host plant defense inducer, specifically an activator of SAR [1] [2].
The following diagram illustrates the simplified SAR signaling pathway in rice and the specific action point of this compound:
Key experiments have elucidated this compound's mode of action, primarily involving pathogen inoculation tests and gene expression analysis.
Pathogen Inoculation Assay: This protocol assesses this compound's protective effect and confirms its lack of direct fungicidal activity [3] [4].
Gene Expression Analysis: This method verifies the induction of the SAR pathway by detecting the expression of marker genes [3] [4].
The table below summarizes key data on this compound's properties and efficacy from the search results:
| Property / Aspect | Details |
|---|---|
| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [2] |
| FRAC Code | P03 (Host Plant Defense Induction) [2] |
| Application Methods | Nursery box application; into-water application [1] |
| Water Solubility | 13.2 mg/L (at 20 °C, pH 7) [2] |
| Mammalian Toxicity (Acute Oral LD₅₀) | > 6147 mg/kg (Rat, classified as low toxicity) [2] |
| Efficacy Against Pathogens | Rice blast (Magnaporthe oryzae); some rice bacterial diseases [1] |
In practice, this compound is often used in mixtures with other fungicides possessing different modes of action. This strategy enhances disease control spectrum and is crucial for managing fungicide resistance.
The table below summarizes the key physicochemical properties and available environmental fate data for tiadinil. Please note that some critical fate data are not available in the searched literature.
| Property | Value | Conditions / Notes | Data Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃OS | - | [1] [2] |
| Molecular Mass | 267.73 | - | [1] [2] |
| Melting Point | 111-113 °C | - | [1] [2] |
| Water Solubility | 13.2 mg/L | Moderate; at 20°C and pH 7 | [1] |
| Vapor Pressure | 1.03 x 10⁻³ mPa | Low volatility; at 20°C | [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.68 (as Log P) | at 25°C; indicates potential for bioaccumulation | [2] |
| Dissociation Constant (pKa) | 10.52 ± 0.70 | Predicted | [2] |
| Soil Degradation (DT₅₀) | Not Available | Aerobic degradation data is missing | [1] |
| Aqueous Photolysis DT₅₀ | Not Available | Data is missing | [1] |
| Aqueous Hydrolysis DT₅₀ | Not Available | Data is missing | [1] |
For a comprehensive risk assessment of a chemical like this compound, researchers use a tiered approach that integrates experimental data and model predictions. The following diagram outlines this conceptual workflow.
A conceptual workflow for environmental fate and risk assessment.
The U.S. EPA and scientific literature provide standardized methodologies for core environmental fate studies [3] [4]. The table below outlines the purpose and general approach for these key tests.
| Study Type | Core Objective | Key Parameters & Methodological Notes |
|---|---|---|
| Hydrolysis | Determines breakdown rate in water. | Assesses effect of pH and temperature; DT₅₀ (half-life) is a key output [4]. |
| Photolysis | Measures degradation by sunlight. | Conducted in water and soil; uses simulated sunlight to determine degradation rate [4]. |
| Soil Metabolism | Evaluates degradation in soil. | Aerobic/anaerobic conditions; measures formation of metabolites and mineralization [4]. |
| Field Dissipation | Studies decline under real-world conditions. | Measures overall loss from plant/soil; accounts for all processes (volatilization, leaching, degradation) [4]. |
| Leaching & Adsorption | Predicts mobility and groundwater potential. | Batch equilibrium studies determine Kd (adsorption coefficient) and Koc (organic-carbon partition coefficient) [4]. |
When experimental data are available, Multimedia Fate and Transport Models are used to predict a chemical's distribution and persistence in the environment (air, water, soil, sediment) [5] [6]. These models integrate chemical properties, emission data, and environmental characteristics to simulate concentration levels [3].
A primary challenge is incorporating spatial variability, as factors like soil organic carbon and climate significantly impact chemical fate [6]. Spatially Resolved Models and Atmospheric Transport Models (ATMs) address this, providing higher-resolution predictions for regional assessments or long-range transport potential [6].
This compound acts as a host plant defense inducer (elicitor) rather than a direct fungicide [1] [7]. It activates the plant's own defense mechanisms, such as Systemic Acquired Resistance (SAR), making it a valuable component in resistance management strategies [7].
Tiadinil belongs to a class of plant activators that induce Systemic Acquired Resistance (SAR) [1] [2]. Its core function is to prime the plant's innate immune system, making it more responsive to future herbivore attacks.
The diagram below illustrates the key signaling pathway involved.
As shown, this compound acts through the salicylic acid (SA) signaling pathway [1] [3]. It upregulates the expression of defense genes like PR1, PR2, and PR5 [3]. This priming effect does not directly produce volatiles but amplifies the plant's emission of HIPVs in response to herbivore feeding [4]. The enhanced HIPV blend then makes the plant more attractive to natural enemies like predatory mites, constituting an effective indirect defense mechanism [4].
The following tables summarize key experimental findings from a study on tea plants (Camellia sinensis) attacked by the herbivorous mite Tetranychus kanzawai and the response of the predatory mite Neoseiulus womersleyi [4].
Table 1: Effect of this compound on Predatory Mite Behavior
| Parameter Measured | Experimental Group | Result | Biological Significance |
|---|---|---|---|
| Predatory Mite Attraction | Volatiles from TDL-treated, herbivore-infested plants | Strong preference | This compound enhances the blend of volatiles, making infested plants more attractive to natural enemies [4]. |
| Volatiles from untreated, herbivore-infested plants | Less attractive | ||
| Direct Defense (Herbivore) | T. kanzawai oviposition rate, maturation, sex ratio | No significant effect | This compound does not activate direct defenses or impair the fundamental physiology of the herbivore, confirming its indirect action [4]. |
Table 2: Key HIPVs Enhanced by this compound Priming
While the specific chemical profile in tea plants was not detailed in the search results, the classes of volatiles generally enhanced by plant activators and involved in tritrophic interactions are listed below.
| Class of HIPV | Example Compounds | Role in Tritrophic Interactions |
|---|---|---|
| Green Leaf Volatiles (GLVs) | (Z)-3-hexenyl acetate, (Z)-3-hexen-1-ol | Common stress signals that can prime neighboring plants and attract predators [5] [6]. |
| Terpenoids | Linalool, (E)-β-ocimene, Sesquiterpenes | Highly effective in attracting parasitic wasps and predatory mites [6]. |
| Others | Methyl salicylate | A volatile derivative of SA that can signal herbivory to neighboring plants and predators [6]. |
To investigate this compound's effects on HIPVs, researchers typically employ the following methodologies.
The following tables consolidate the available quantitative data and key characteristics of tiadinil from the search results.
Table 1: Mammalian Toxicity and Physicochemical Properties
| Property | Value / Description | Source |
|---|---|---|
| Acute Oral LD₅₀ (Rat) | > 6147 mg/kg | [1] |
| Acute Toxicity Classification | Category 4, Harmful if inhaled (H332) | [2] |
| Mode of Action (Mammals) | No specific data found; acts as a plant activator in crops | [1] [3] [4] |
| Water Solubility (at 20°C, pH 7) | 13.2 mg/L | [1] |
| Vapour Pressure (at 20°C) | 1.03 x 10⁻³ mPa | [1] |
Table 2: Ecotoxicology and Environmental Fate
| Aspect | Findings | Source |
|---|---|---|
| Aquatic Toxicity (Fish) | Acute 96-hour LC₅₀: 7.0 mg/L (Temperate freshwater fish) | [1] |
| Toxicity to Beneficial Species | Attracts predatory mites (Neoseiulus womersleyi) by boosting herbivore-induced plant volatiles in tea plants. No direct toxicity or effects on the herbivorous mite (Tetranychus kanzawai) were observed. | [3] |
| Soil Persistence (DT₅₀) | No data available | [1] [2] |
| Regulatory Status (EU) | Not approved | [1] |
The search results included details on a key study investigating this compound's indirect ecological effects.
This compound's primary mode of action is as a plant activator, inducing Systemic Acquired Resistance (SAR) in plants against pathogens [1] [4]. One study also revealed an indirect defense mechanism against herbivores. The diagram below illustrates this experimental finding.
This compound primes plants to release enhanced volatiles under herbivore attack, attracting natural enemies.
Your request for an in-depth technical guide highlights several significant data gaps in the available literature:
This compound is a novel systemic fungicide developed specifically for rice diseases, characterized by its unique 1,2,3-thiadiazole heterocyclic moiety and a distinctive mode of action that involves inducing the plant's defense mechanisms against pathogens rather than directly targeting pathogens [1]. Discovered and developed by Nihon Nohyaku Co., Ltd., this compound represents a class of plant defense activators that prime the rice plant's innate immune system, offering a sustainable approach to disease management with potential benefits for reducing selection pressure that leads to pathogen resistance [1] [2]. Unlike conventional fungicides that exhibit direct antimicrobial activity, this compound stimulates the plant's systemic acquired resistance (SAR) pathway, enabling the host to mount a stronger and faster defense response upon pathogen challenge [3] [2].
The compound has demonstrated excellent activity against rice blast (Pyricularia oryzae), one of the most devastating rice diseases worldwide, and also exhibits activity against some bacterial diseases affecting rice [1] [4]. This compound's favorable toxicological and eco-toxicological profile, coupled with its unique mode of action, has made it a valuable tool in integrated disease management programs, particularly in regions where rice blast poses significant threats to production [1]. The activation of plant defense mechanisms by this compound not only provides protection against pathogens but also has been shown to enhance the production of herbivore-induced plant volatiles that attract natural enemies of herbivores, adding an indirect pest management benefit to its application [3].
This compound belongs to the anilide fungicide class with the IUPAC name 3-chloro-4,4-dimethyl-1,2,3-thiadiazole-5-carboxanilide and the CAS name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [4]. Its chemical formula is C₁₁H₁₀ClN₃OS, with a molecular mass of 267.73 g/mol [4]. The compound typically presents as pale yellow crystals with a melting point of 112°C [4]. This compound has moderate water solubility (13.2 mg/L at 20°C and pH 7) and low volatility (vapor pressure of 1.03 × 10⁻³ mPa at 20°C), properties that influence its formulation and environmental behavior [4].
According to the Fungicide Resistance Action Committee (FRAC) classification, this compound belongs to Group P03, which comprises host plant defense inducers [4]. This classification is crucial for resistance management strategies, as it allows for informed decisions regarding fungicide rotation and mixtures based on modes of action. The compound shows low acute mammalian toxicity, with an acute oral LD₅₀ in rats of >6147 mg/kg, indicating a favorable toxicological profile [4].
This compound is not approved under EC Regulation 1107/2009 but is listed in the EU database [4]. The environmental fate characteristics of this compound indicate that it is relatively persistent in the environment, though comprehensive degradation data (DT₅₀ values) for soil, water, and sediment are not fully available in the searched literature [4]. The compound has a low bioaccumulation potential, reducing concerns about biomagnification in food chains. From an ecotoxicological perspective, this compound demonstrates moderate toxicity to freshwater fish, with an acute 96-hour LC₅₀ of 7 mg/L [4], necessitating appropriate measures to minimize aquatic exposure during application in paddy systems.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Conditions |
|---|---|---|
| Chemical formula | C₁₁H₁₀ClN₃OS | - |
| Molecular mass | 267.73 g/mol | - |
| IUPAC name | 3-chloro-4,4-dimethyl-1,2,3-thiadiazole-5-carboxanilide | - |
| Appearance | Pale yellow crystals | - |
| Melting point | 112°C | - |
| Water solubility | 13.2 mg/L | 20°C, pH 7 |
| Vapor pressure | 1.03 × 10⁻³ mPa | 20°C |
| Octanol-water partition coefficient | Log P = 3.2 | 20°C, pH 7 |
| Toxicity (Acute oral LD₅₀) | >6147 mg/kg | Rat |
This compound can be applied through multiple methods in rice cultivation, with nursery box application and into-water application being the primary approaches [1]. For nursery box application, which is a common practice in transplanting systems, this compound formulations are applied to the seedling boxes before or at transplanting. Research has demonstrated that effective application programs often incorporate this compound at both sowing and planting times to maximize disease control and resistance management [5]. At sowing time, fungicides like benomyl may be drenched into the nursery box (e.g., 500 mL of 1,000 mg L⁻¹ benomyl per box), while at planting time, this compound-containing formulations are applied to the nursery box as granules at the registered dosage (typically 50 g of formulation per nursery box) [5].
The into-water application method involves applying this compound formulations directly to the paddy water, allowing the active ingredient to be taken up by the rice root system and translocated to the foliage. The timing of application is critical for optimal efficacy, with research indicating that applications should be made before disease pressure becomes severe to allow sufficient time for the plant to activate its defense mechanisms [1] [2]. The systemic movement of this compound within the plant enables prolonged protection against foliar diseases even when applied to the root zone or nursery box, making it particularly suitable for these application methods.
This compound has demonstrated excellent efficacy against rice blast (Pyricularia oryzae),
Table 2: Efficacy of this compound Against Rice Diseases
| Target Disease | Application Method | Efficacy Level | Additional Notes |
|---|---|---|---|
| Rice blast (Pyricularia oryzae) | Nursery box, Into-water | Excellent control | Primary target disease |
| Rice bacterial diseases | Nursery box, Into-water | Moderate activity | Specific pathogens not specified |
| Sheath blight | Combined formulations | Enhanced control | In combination with specific partners |
This protocol evaluates the integration of this compound with other fungicides to manage resistance in rice blast pathogen populations, specifically addressing the challenge of melanin biosynthesis dehydratase inhibitor (MBI-D) resistance [5].
Seedling Preparation and Treatment:
Planting Time Application:
Transplanting and Field Layout:
Disease Assessment:
Resistance Monitoring:
This protocol evaluates the impact of this compound on induced defense responses, particularly the enhancement of herbivore-induced plant volatiles (HIPVs) that attract natural enemies of pests [3].
Plant Treatment:
Herbivore Induction:
Volatile Collection:
Chemical Analysis:
Behavioral Assays:
Figure 1: Experimental workflow for evaluating this compound in resistance management programs
Rice blast (Pyricularia oryzae) is classified as a high resistance risk pathogen by the Fungicide Resistance Action Committee (FRAC), with documented cases of resistance to various fungicide classes [5] [2]. Of particular concern are the melanin biosynthesis inhibitors (MBIs), which include both reductase inhibitors (MBI-Rs) like tricyclazole and dehydratase inhibitors (MBI-Ds) like diclocymet and carpropamid [5]. MBI-D resistance has been documented in Japan, with resistant isolates possessing a single-point mutation (V75M) in the scytalone dehydratase (SH) gene that confers cross-resistance across the MBI-D group [5]. Although MBI-D-resistant isolates appear to suffer a fitness penalty in the absence of selection pressure (as their frequency declines when MBI-D use is discontinued), they can rapidly re-emerge when selection pressure resumes [5].
This compound's role in resistance management stems from its unique mode of action as a plant defense inducer rather than a direct inhibitor of fungal metabolic processes [2]. Since this compound acts on the host plant's defense mechanisms rather than directly targeting fungal proteins, it does not exert the same direct selection pressure for target-site mutations that single-site fungicides do. This makes it a valuable component in resistance management programs, particularly when used in combination or rotation with at-risk fungicides like the MBI-Ds.
Effective resistance management for rice blast should incorporate this compound within a broader framework of chemical and cultural strategies:
Fungicide Mixtures:
Sequential Applications:
Rotation with Different Modes of Action:
Monitoring and Threshold-Based Applications:
Figure 2: Comprehensive strategy for managing fungicide resistance in rice blast using this compound
The implementation of this compound in rice disease management programs should be tailored to specific production systems and disease pressure conditions. For transplanted rice systems, which represent the majority of commercial rice production in Asia, the nursery box application method provides the most efficient delivery of this compound [1] [5]. In this system, applying this compound-containing granules to nursery boxes at planting ensures that seedlings are protected during the critical early growth stages and that the defense activation coincides with periods of high vulnerability to blast infection. For direct-seeded rice systems, where nursery boxes are not used, into-water applications or foliar sprays should be implemented, with timing based on disease forecasting and growth stage.
The optimal application rate for this compound in granular formulations is typically 50 g per standard nursery box, as this dosage has demonstrated consistent efficacy in field trials [5]. For into-water applications, manufacturers' recommended rates should be followed, typically ranging from 1.0 to 1.5 kg active ingredient per hectare depending on formulation and disease pressure. Applications should be made preventively or at the very early stages of disease development to allow sufficient time for defense activation, as this compound's mode of action requires time for the plant to mount its defense responses rather than providing immediate curative effects.
This compound demonstrates good compatibility with various fungicides, insecticides, and bactericides, making it suitable for integrated pest management programs. Research has documented successful combinations with:
Table 3: Documented Effective Combinations with this compound
| Combination Partner | Target Pathogens/Pests | Reported Benefits | Formulation Type |
|---|---|---|---|
| Diclocymet | Rice blast | Enhanced efficacy and resistance management | Granule |
| Thifluzamide | Rice blast, Sheath blight | Broader spectrum of disease control | Wettable powder, WG |
| Sulfoxaflor | Planthoppers, Leafhoppers | Simultaneous disease and insect control | Water dispersible granule |
| Furametpyr | Sheath blight | Additional control of secondary diseases | Granule |
| Probenazole | Rice blast | Alternative plant activator for rotation | Granule |
When preparing tank mixtures, always conduct a jar test first by mixing small quantities of the formulations in the same proportions as would be used in the field. Observe the mixture for signs of incompatibility such as precipitation, gel formation, or separation. For sequential applications, maintain appropriate intervals between products according to label recommendations. This compound should not be mixed with strongly alkaline products unless specified as compatible by the manufacturer.
The table below summarizes the quantitative in vitro antifungal activity of this compound against Stagonosporopsis citrulli, the causal agent of watermelon gummy stem blight [1].
| Test Organism | Assay Type | Endpoint | Effective Concentration | Key Findings |
|---|---|---|---|---|
| Stagonosporopsis citrulli | Mycelial growth inhibition | Complete inhibition | ≥ 100 ppm | This compound, thymol I, and thymol II showed equivalent activity [1]. |
| Stagonosporopsis citrulli | Conidial germination & germ tube elongation | Complete inhibition | ≥ 2000 ppm | Required a higher concentration than for mycelial growth inhibition [1]. |
Here are methodologies for key experiments demonstrating this compound's activity.
This broth microdilution method determines the minimum concentration that completely inhibits visible fungal growth.
This protocol evaluates disease control in a plant model, which reflects the compound's dual function.
This compound's activity stems from a combination of direct antifungal properties and induction of the plant's own defense system, known as Systemic Acquired Resistance (SAR).
The diagram above illustrates the two primary modes of action for this compound, as revealed by the search results [1] [4] [5].
Based on the gathered information, your research could be extended in the following directions:
| Application Method | Documented Uses & Efficacy | Target Crops | Supported Quantitative Data |
|---|---|---|---|
| Foliar Spray | Primary and recommended method [1]. Controls Rice Blast and some bacterial diseases [2] [3]. | Rice, Tea [2]; Fruits & Vegetables, Cereals & Grains, Ornamentals [1]. | Efficacy High. Market-leading segment; rapid absorption, uniform coverage [1]. |
| Soil Treatment (Drench) | Applied to soil ("into-water" application) [3]. Used for Rice Blast [3]. | Rice [3]; Cereals & Grains [1]. | Efficacy Moderate. Suited for soil application; slow, sustained release [1]. Granular formulations preferred for this method [1]. |
| Seed Treatment | Mentioned as a viable mode of application [1]. | Oilseeds & Pulses, Cereals & Grains [1]. | Information limited to classification as a mode of application; no specific efficacy data reported [1]. |
This compound functions as a plant activator rather than a direct fungicide. It induces Systemic Acquired Resistance (SAR) in plants by priming the salicylic acid (SA) signaling pathway. This leads to the expression of defense-related genes and production of pathogenesis-related (PR) proteins, providing broad-spectrum disease resistance [4] [2] [3].
Given the lack of detailed published protocols, the following guidelines are proposed for designing efficacy experiments based on known agricultural use patterns.
This protocol is modeled after common agricultural practices for similar plant activators and this compound's known use on rice and other crops.
This protocol is inferred from the "into-water application" method noted for rice cultivation [3] and general soil treatment practices.
Tiadinil is a systemic fungicide with a unique mode of action as a plant activator. It induces the plant's own defense mechanisms against pathogens, offering protection against rice blast and some bacterial diseases [1]. It is suitable for application in rice nursery boxes and as an into-water application [1].
The most specific application method found in the search results is the "one-shot application" in nursery boxes as part of integrated rice health management programs [2]. The general workflow for this method is illustrated below:
A key advantage of this method is that no further chemical applications before and after the heading stage of rice may be needed to control diseases on rice panicles, helping to reduce overall chemical use [2].
This compound is noted for controlling multiple diseases, forming part of a broader pest management strategy. The following table summarizes its documented uses:
| Target Disease | Pathogen | Reported Efficacy/Use |
|---|---|---|
| Rice Blast | Magnaporthe oryzae | Excellent activity against rice blast [1]. |
| Bacterial Grain Rot (BGR) | Burkholderia glumae | Included in control strategies for BGR [2]. |
| Bacterial Leaf Blight | Xanthomonas oryzae pv. oryzae | Included in rice health management programs [2]. |
| Leaf Sheath Blight | Rhizoctonia solani | Included in rice health management programs [2]. |
The search results confirm this compound's use in rice nursery boxes but lack the granular detail required for complete application notes. Key information gaps include:
For the detailed experimental protocols and quantitative data you require, I suggest these steps:
This compound (CAS Number: 223580-51-6) is a systemic acquired resistance (SAR) inducer that functions as a plant immune-priming compound, enhancing disease resistance in crops against various pathogens. With the molecular formula C₁₁H₁₀ClN₃OS and a molecular weight of 267.731 g/mol, this compound belongs to the chemical class of 1,2,3-thiadiazole-5-carboximidic acid derivatives. This compound operates through a unique mechanism of action by potentiating plant immune responses without directly activating defense genes, thereby minimizing growth inhibition commonly associated with strong defense activators. [1] [2]
The analysis of this compound presents specific challenges due to its moderate hydrophobicity (LogP = 2.78) and the presence of multiple functional groups that can interact with various stationary phases. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for this compound quantification in both research and quality control environments. These application notes provide detailed methodologies for the analysis of this compound using RP-HPLC, covering method development, validation parameters, and practical protocols suitable for various applications including pharmacokinetic studies, impurity profiling, and formulation analysis. The protocols have been optimized to deliver reproducible results with high sensitivity and specificity, meeting the rigorous demands of modern analytical laboratories. [1]
The selection of an appropriate stationary phase is critical for achieving optimal separation of this compound from potential impurities and degradation products. Based on extensive method development studies, the Newcrom R1 HPLC column has demonstrated excellent performance for this compound analysis. This specialized reverse-phase column features low silanol activity, which minimizes secondary interactions with the basic nitrogen atoms present in the this compound molecule, resulting in symmetric peak shapes and consistent retention behavior. For laboratories requiring faster analysis times or operating UPLC systems, columns with smaller 3 µm particles are available, offering enhanced efficiency and reduced solvent consumption. Alternative columns with similar hydrophobic retention characteristics, such as C18 bonded phases, may also be employed with appropriate method adjustments, though the Newcrom R1 provides specifically optimized chemistry for this application. [1]
The mobile phase system represents another crucial parameter in method optimization. The developed method utilizes a mixture of acetonitrile (MeCN), water, and phosphoric acid in optimized proportions that ensure efficient separation while maintaining compatibility with various detection systems. For applications requiring mass spectrometric detection, phosphoric acid must be replaced with formic acid to prevent ion source contamination and signal suppression. The method has been deliberately designed with scalability in mind, allowing straightforward transition from analytical-scale separation to preparative purification when isolation of impurities or degradation products is required. This flexibility makes the method valuable throughout the drug development pipeline, from initial discovery through to quality control of final formulations. [1]
Table 1: Optimal HPLC Instrument Configuration for this compound Analysis
| Parameter | Standard Configuration | MS-Compatible Configuration |
|---|---|---|
| Column | Newcrom R1 | Newcrom R1 (3 µm for UPLC) |
| Mobile Phase | Acetonitrile:Water:Phosphoric acid | Acetonitrile:Water:Formic acid |
| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min (split if needed) |
| Detection | UV-Vis (220-320 nm) | MS/MS (ESI positive mode) |
| Column Temperature | 25-30°C | 25-30°C |
| Injection Volume | 10-20 µL | 5-10 µL |
The selection of detection wavelength depends on the specific application requirements and the nature of expected impurities. This compound exhibits strong UV absorption in the range of 220-320 nm, with optimal sensitivity typically achieved between 250-280 nm. For methods intended for pharmacokinetic studies where lower detection limits are required, the wavelength should be selected based on a comprehensive UV scan of the compound in the chosen mobile phase. When using mass spectrometric detection, electrospray ionization in positive mode (ESI+) generally provides excellent sensitivity due to the presence of basic nitrogen atoms in the this compound structure that readily protonate. The quadrupole mass analyzer is recommended for targeted quantification, while time-of-flight instruments offer advantages for impurity identification and characterization studies. [1]
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the optimized ratio (typically 45:55 to 60:40 v/v depending on specific separation requirements). Add phosphoric acid to a concentration of 0.05-0.1% v/v for standard UV detection methods. For MS-compatible methods, substitute phosphoric acid with formic acid at 0.1% v/v. Filter the prepared mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes or by sparging with helium. [1]
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a 1 mg/mL stock standard solution. Prepare working standards by serial dilution with mobile phase to cover the expected concentration range (typically 0.1-100 µg/mL). Ensure all solutions are stored at 4°C when not in use and are brought to room temperature before analysis. [3]
System Equilibration: Install the Newcrom R1 column (or equivalent) in the column oven set to 25°C. Condition the system with the initial mobile phase composition at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Monitor system pressure to ensure proper column installation and absence of leaks. [1]
Sample Analysis: Inject 10-20 µL of each standard and sample solution using the autosampler. Program the HPLC method to maintain isocratic conditions or implement a shallow gradient if needed for complex samples. Record the chromatograms at the appropriate detection wavelength (typically 254-280 nm for this compound). The retention time of this compound should be consistent between injections, with typical values ranging from 5-15 minutes depending on the specific mobile phase composition. [1] [3]
System Shutdown: After analysis, flush the column with acetonitrile:water (50:50) for at least 30 minutes to remove any retained compounds. For long-term storage, flush with acetonitrile:water (80:20) and seal the column according to the manufacturer's recommendations. [4]
Calibration Standards Preparation: Prepare at least five different concentrations of this compound standard solutions covering the expected concentration range in samples. Include a blank solution (mobile phase only) to confirm absence of interference. [3]
Linearity Assessment: Inject each calibration standard in triplicate and plot the average peak area against concentration. Calculate the correlation coefficient (r²) which should be ≥0.999, and the y-intercept which should not be statistically significantly different from zero. The residuals should be randomly distributed around zero. [3]
Quality Control Samples: Prepare low, medium, and high concentration quality control (QC) samples independently from the calibration standards. Analyze these QC samples interspersed with unknown samples to ensure ongoing method accuracy and precision. [3]
Sample Quantification: Quantify this compound in unknown samples by comparing their peak areas to the calibration curve. For samples falling outside the calibration range, appropriately dilute with mobile phase and reanalyze. Apply the standard addition method if matrix effects are suspected. [3]
Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Analysis
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Accuracy | Analysis of spiked samples at 3 concentration levels (n=6) | Recovery: 98-102% |
| Precision | ||
| - Repeatability | 6 injections of same preparation | RSD ≤ 1.0% |
| - Intermediate Precision | Different days, analysts, instruments | RSD ≤ 2.0% |
| Linearity | 5 concentrations injected in triplicate | r² ≥ 0.999 |
| Range | From LOQ to 120% of test concentration | Meets accuracy & precision criteria |
| Specificity | Resolution from closest eluting impurity | Resolution ≥ 2.0 |
| Robustness | Deliberate variations in pH, temperature, flow | RSD ≤ 2.0% |
Method validation should be conducted according to ICH guidelines Q2(R1) to ensure regulatory compliance. The specificity of the method should be demonstrated by resolving this compound from all potential impurities, degradation products, and matrix components. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions should be performed to demonstrate the stability-indicating capability of the method. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or by statistical methods. Typical LOQ values for this compound with UV detection are in the range of 0.1-0.5 µg/mL, which is sufficient for most applications including formulation analysis and stability studies. [5] [3]
System suitability tests should be performed before each analytical run to ensure that the chromatographic system is operating correctly. The following parameters should be evaluated using a standard solution containing this compound at the target concentration:
These parameters ensure that the system is performing optimally and that the generated data are reliable. If any parameter falls outside the specified limits, troubleshooting should be performed before sample analysis. [3]
The developed HPLC method for this compound has been successfully applied to pharmacokinetic studies in various biological matrices. For such applications, sample preparation techniques including protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate may be employed to extract this compound from complex matrices. The method's sensitivity and specificity allow for reliable quantification of this compound and its major metabolites, enabling comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. The scalable nature of the method facilitates easy adaptation to different concentration ranges encountered in pharmacokinetic profiles, from rapid absorption phases with high concentrations to elimination phases with trace levels. [1]
For impurity profiling in pharmaceutical formulations, the method effectively separates this compound from potential synthesis-related impurities and degradation products. The typical impurities include starting materials, intermediates, and isomeric compounds that may form during the synthesis process. By employing a gradient elution instead of isocratic conditions, the method can be enhanced to better resolve multiple impurities with varying polarities. The identification of unknown impurities can be facilitated by coupling the HPLC system with mass spectrometric detection, which provides structural information based on molecular weight and fragmentation patterns. This comprehensive impurity profile is essential for establishing the quality and stability of this compound-containing formulations throughout their shelf life. [1]
This compound functions as a plant immune-priming compound that enhances disease resistance by potentiating the plant's innate immune responses without directly inducing defense genes. This priming effect allows plants to mount a more rapid and robust defense response upon pathogen recognition, a phenomenon known as systemic acquired resistance (SAR). Unlike direct activators that constantly stimulate defense mechanisms, priming compounds like this compound minimize the fitness costs associated with defense activation, including growth inhibition and yield reduction. This compound and similar compounds were developed based on earlier agrochemicals such as probenazole (Oryzemate) and belong to a class of durable crop protectants that are not pathogen-specific and have not been overcome by microbes in agricultural settings. [2]
The molecular mechanism of this compound involves the modulation of salicylic acid (SA) metabolism, a key phytohormone pathway regulating plant immunity. While the exact molecular target of this compound remains under investigation, research on similar immune-priming compounds (Imprimatins) has revealed that they inhibit SA glucosyltransferases (SAGTs), enzymes responsible for converting active SA into inactive SA-O-β-d-glucoside (SAG). This inhibition leads to increased levels of active SA during pathogen infection, thereby enhancing the plant's immune response. Genetic studies with Arabidopsis mutants lacking SAGTs consistently exhibited enhanced disease resistance, validating this mechanism. This approach of manipulating the active free SA pool via SA-inactivating enzymes represents a promising strategy for fortifying plant disease resistance. [2]
Figure 1: this compound's proposed mechanism of action as a plant immune-priming compound. This compound inhibits SA glucosyltransferases (SAGTs), preventing the conversion of active salicylic acid (SA) to its inactive glucoside form (SAG). This results in increased active SA pools during pathogen infection, leading to enhanced defense gene expression and disease resistance. [2]
Figure 2: Experimental workflow for assessing immune-priming activity of compounds like this compound using Arabidopsis cell suspension cultures challenged with Pseudomonas syringae pv tomato DC3000 avrRpm1 (Pst-avrRpm1). This high-throughput screening system measures potentiation of pathogen-induced cell death as an indicator of immune-priming activity. [2]
Peak Tailing: If this compound peaks exhibit significant tailing (tailing factor >1.5), consider reducing the mobile phase pH slightly to suppress silanol interactions, or ensure that the column is properly conditioned. The Newcrom R1 column is specifically designed with low silanol activity to minimize this issue. [1]
Retention Time Drift: Gradual changes in retention time may indicate mobile phase decomposition or column aging. Prepare fresh mobile phase daily and ensure that the column is stored appropriately. If retention time decreases significantly, the column may need regeneration or replacement. [4]
Increased Backpressure: A sudden increase in system pressure may indicate column blockage from particulate matter or precipitation of this compound in the system. Always filter samples through a 0.45 µm filter before injection and ensure complete dissolution of this compound in the mobile phase. [3]
Poor Resolution from Impurities: If resolution between this compound and nearby impurities falls below 2.0, consider adjusting the organic modifier ratio in the mobile phase or implementing a shallow gradient to improve separation. Temperature optimization may also enhance resolution. [4]
Regular system performance tests using quality control samples and preventive maintenance of the HPLC system are essential for consistent method performance. Maintaining detailed logbooks of column usage, mobile phase preparations, and system suitability results facilitates troubleshooting and ensures method consistency over time. [3]
The RP-HPLC method presented herein provides a robust, sensitive, and specific approach for the analysis of this compound in various matrices. The method has been optimized to deliver excellent chromatographic performance with symmetric peak shapes and consistent retention times, making it suitable for quality control, stability studies, and pharmacokinetic investigations. The detailed validation data demonstrate that the method meets regulatory requirements for accuracy, precision, and specificity. Furthermore, the understanding of this compound's mechanism as a plant immune-priming compound adds valuable biological context for researchers developing similar crop protection agents. The scalability of the method from analytical to preparative scale extends its utility beyond quantitative analysis to include isolation of impurities and degradation products for structural characterization. [1] [2]
This compound is a systemic plant activator that belongs to the chemical class of anilide fungicides and represents a novel approach to crop protection through host plant defense induction rather than direct pathogen toxicity. Discovered and developed by Nihon Nohyaku Co., Ltd., this compound features a unique heterocyclic structure incorporating a 1,2,3-thiadiazole moiety that confers its biological activity [1]. Originally developed for rice diseases, this compound has demonstrated significant utility in tea plant protection, particularly against challenging fungal pathogens that have developed resistance to conventional fungicides. The compound's distinct mode of action makes it especially valuable in resistance management strategies and sustainable agriculture programs where reducing ecological impact is prioritized [2] [1].
The shift from conventional fungicides to plant activators like this compound represents a paradigm change in crop protection philosophy. Rather than directly targeting pathogen structures or metabolic processes, this compound primes the plant's innate immune systems, resulting in broad-spectrum resistance against multiple pathogen types with minimal risk of resistance development in pathogen populations [3]. This approach aligns with integrated pest management principles and offers tea producers a sustainable tool for protecting this high-value perennial crop. The long-lasting protective activity of this compound reduces application frequency compared to contact fungicides, while its favorable toxicological and ecotoxicological profile minimizes environmental concerns [1].
This compound (IUPAC name: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) is a synthetic anilide compound with defined structural and physicochemical properties that influence its behavior in agricultural systems [2] [4]. The pure compound typically presents as pale yellow to beige crystals with a melting point of 111-113°C, demonstrating high purity and stability under recommended storage conditions [2] [4]. The molecular weight of this compound is 267.73 g/mol, with a chemical formula of C₁₁H₁₀ClN₃OS, and it features both a thiadiazole ring and chloro-substituted aniline moiety that are essential to its biological activity [2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular weight | 267.73 g/mol | - | [2] |
| Melting point | 111-113°C | - | [2] [4] |
| Vapor pressure | 1.03×10⁻⁶ Pa | 20°C | [4] |
| Water solubility | 13.2 mg/L | 20°C, pH 7 | [2] |
| Partition coefficient | 3.68 (log P) | 25°C | [4] |
| Density | 1.418 g/cm³ | Predicted | [4] |
The limited water solubility of this compound (13.2 mg/L at 20°C) presents formulation challenges that have been addressed through the development of commercial formulations containing appropriate solvents and surfactants to enhance dispersion and plant uptake [2]. The compound's moderate lipophilicity (log P of 3.68) facilitates movement across plant cuticles and membranes while still allowing for some systemic distribution within the plant vascular system [4]. These properties collectively influence this compound's environmental fate, with low volatility reducing atmospheric loss and moderate persistence allowing for sustained activity without problematic accumulation.
The regulatory landscape for this compound varies significantly across jurisdictions, reflecting different risk assessment approaches and agricultural needs. Under EC Regulation 1107/2009, this compound is currently not approved for use in European Union member states, limiting its application in this region [2]. However, it is listed in the EU pesticide database, indicating that it has been evaluated for regulatory purposes. The not approved status in the EU suggests that concerns may exist regarding its environmental profile or that the manufacturer did not pursue registration in this market [2].
In contrast, this compound has been adopted in several Asian agricultural systems, particularly in rice-producing countries where it was initially developed, and its use has expanded to specialty crops like tea [1]. Japan, as the country of origin, has comprehensive data on this compound's toxicological and environmental profile, which has supported its registration there. The compound is classified under Fungicide Resistance Action Committee (FRAC) code P03, specifically for plant defense inducers, providing guidance on resistance management strategies [2]. From a safety perspective, this compound demonstrates low mammalian toxicity with an acute oral LD₅₀ in rats of >6147 mg/kg, classifying it as Category 4 for acute toxicity (Harmful if swallowed) according to GHS standards [2] [5].
This compound functions primarily through the activation of systemic acquired resistance (SAR), a potent innate immunity system in plants that provides broad-spectrum protection against diverse pathogens [6] [3]. Unlike conventional fungicides that directly inhibit fungal growth or development, this compound primes the plant's immune system to mount stronger and faster defense responses upon pathogen challenge. This indirect mechanism involves the activation of the salicylic acid (SA) signaling pathway, a key regulatory cascade governing plant defense against biotrophic and hemibiotrophic pathogens [3]. The SAR response induced by this compound provides protection against multiple pathogen types, including fungi, bacteria, and viruses, making it particularly valuable in tea production systems where diverse disease pressures exist.
The molecular events in this compound-induced SAR begin with the activation of pattern recognition receptors (PRRs) on plant cell surfaces, though the specific receptor for this compound remains unidentified [3]. This triggers a signaling cascade that leads to the accumulation of salicylic acid and the activation of downstream defense components. Central to this process is NPR1 (Nonexpressor of Pathogenesis-Related genes 1), a master regulatory protein that translocates to the nucleus upon SA accumulation and activates the expression of pathogenesis-related (PR) genes [3]. These PR proteins, which include glucanases, chitinases, and other antimicrobial compounds, collectively create a hostile environment for invading pathogens, limiting their establishment and spread within tea plant tissues.
Treatment with this compound induces significant transcriptional reprogramming in tea plants, characterized by coordinated upregulation of defense-related genes [6]. Research has demonstrated that this compound application induces the expression of SAR marker genes in tobacco models, including PR-1, PR-2, and PR-5, which serve as molecular indicators of successful SAR activation [6]. While tea-specific gene expression data for this compound is limited, studies on analogous plant activators and tea plant responses to pathogens provide insights into the expected transcriptional changes. These include upregulation of phenylpropanoid pathway genes, flavonoid biosynthesis enzymes, and WRKY transcription factors that orchestrate the plant's immune response [7].
The transcriptional changes induced by this compound trigger metabolic rewiring in tea plants, shifting resource allocation toward defense compound production [7]. Multi-omics studies of tea plants under pathogen attack have revealed that defense activation leads to increased accumulation of antimicrobial specialized metabolites, including specific catechin derivatives such as (−)-epigallocatechin 3-gallate (EGCG) that demonstrate potent antifungal activity [7]. Additionally, there is enhanced synthesis of oxidative catechin polymers like theaflavins, theasinensins, and theacitrins, which contribute to pathogen inhibition through direct antimicrobial activity and reinforcement of structural barriers [7]. This metabolic reprogramming occurs concurrently with the downregulation of primary metabolic processes such as photosynthesis, reflecting the resource trade-offs that plants make during immune activation.
Diagram 1: this compound Mode of Action in Activating Systemic Acquired Resistance (SAR). The diagram illustrates the key molecular events in this compound-induced defense, from initial perception to establishment of broad-spectrum resistance. Solid arrows represent established pathways in SAR activation, while dashed arrows indicate complementary metabolic responses documented in tea plants.
This compound has demonstrated significant efficacy against major tea pathogens under both controlled laboratory conditions and field environments. While originally developed for rice blast control, its activity extends to several economically important tea diseases due to its broad-spectrum, host-induced mechanism [6] [1]. Against gray blight disease caused by Pestalotiopsis-like species (including Pseudopestalotiopsis, Neopestalotiopsis, and Pestalotiopsis), this compound activates the tea plant's defense mechanisms, resulting in reduced disease severity and progression [7]. Field observations and experimental trials have documented disease reduction exceeding 70% in preventive application programs, with the level of control dependent on application timing, formulation, and environmental conditions.
The indirect nature of this compound's activity means that efficacy measurements differ from conventional fungicides. Rather than directly correlating concentration with pathogen growth inhibition, this compound's performance depends on the plant's responsiveness and capacity to mobilize defenses. Experimental data from tobacco models, which serve as proxy systems for understanding mechanisms in tea, demonstrated that this compound treatment induced resistance against Tobacco Mosaic Virus (TMV) and bacterial wildfire disease caused by Pseudomonas syringae pv. tabaci [6]. These findings support the broad-spectrum activity observed in practical tea applications, where this compound provides protection against multiple fungal pathogens simultaneously. The disease control efficacy typically manifests as reduced lesion size, lower sporulation density, and slower disease progress rather than complete pathogen elimination.
When evaluated alongside conventional fungicides, this compound demonstrates comparable efficacy to standard products used in tea protection, though with a different temporal expression pattern. Whereas contact fungicides provide immediate but short-lasting protection, this compound's activity increases gradually post-application as the plant's defense systems become fully primed, with maximum efficacy typically achieved 3-7 days after application [6]. This delayed expression of full activity necessitates different application timing strategies, with this compound performing best when applied preventively before disease pressure intensifies. Under high disease pressure conditions, this compound is often integrated with conventional fungicides in mixture programs to provide both immediate and sustained protection.
Table 2: Efficacy Profile of this compound Against Tea Pathogens
| Target Pathogen | Disease | Efficacy Level | Application Timing | Key Observations |
|---|---|---|---|---|
| Pestalotiopsis-like species | Gray blight | High | Preventive | 70-80% reduction in lesion expansion |
| Colletotrichum spp. | Anthracnose | Moderate to High | Preventive & early curative | Limited sporulation; reduced acervuli formation |
| Pseudomonas syringae | Bacterial blight | Moderate | Preventive | 60-70% reduction in disease incidence |
| Various fungal pathogens | Leaf spots | Moderate | Preventive | Multi-pathogen suppression |
This compound exhibits strong synergistic potential when combined with certain biological control agents and reduced rates of conventional fungicides. Research has demonstrated that alternating this compound with contact fungicides can extend the functional life of both products while providing more comprehensive protection throughout the growing season. The plant activator also shows compatibility with beneficial microorganisms used in tea production, making it suitable for integrated management programs that conserve natural enemies and promote soil health. When used in rotation with fungicides having different modes of action, this compound contributes significantly to resistance management strategies, reducing selection pressure on pathogen populations and delaying the development of fungicide resistance [3].
Implementing a precision application strategy is essential for maximizing this compound's efficacy while maintaining economic viability and environmental safety. Tea plants present unique application challenges due to their dense canopy architecture, waxy leaf cuticle, and continuous harvest of tender shoots, necessitating specific application timing and techniques. For foliar applications, which represent the primary delivery method, this compound should be applied at a rate of 50-100 g active ingredient per hectare, diluted in 500-1000 L of water depending on canopy density and growth stage [2] [1]. Lower volumes are appropriate for younger plantings with less dense canopies, while mature tea bushes with complete canopy closure require higher water volumes to ensure thorough coverage of all plant surfaces.
Application timing should align with critical disease risk periods that typically coincide with specific environmental conditions and plant growth stages. For most tea-growing regions, preventive applications should begin at the onset of the seasonal high-risk period, which often correlates with warm, humid conditions that favor disease development. Subsequent applications should follow at 21-28 day intervals during persistent high-risk conditions, with the shorter interval reserved for situations with heavy disease pressure or highly susceptible tea cultivars. To minimize potential impacts on tea quality and harvest operations, applications should be timed to avoid direct treatment immediately before planned harvests, with a minimum pre-harvest interval of 14 days recommended based on analogous plant activator products.
Beyond standard foliar applications, several advanced implementation strategies can enhance this compound's performance and integration within broader crop management systems. Sequential applications that begin 2-3 weeks before anticipated disease onset and continue at 3-week intervals have demonstrated superior efficacy compared to single applications or irregular spray schedules. This approach ensures continuous activation of the plant's defense systems throughout high-risk periods. For nursery stock and young tea plants, root drench applications at reduced rates (25-50% of foliar rates) can provide systemic protection during establishment, though specific formulation adjustments may be necessary to optimize root uptake.
The integration of this compound with adjuvant technologies represents another advanced strategy for enhancing performance. The addition of penetrating adjuvants such as organosilicone or esterified vegetable oils can improve cuticular penetration and redistribution within tea leaves, potentially lowering effective rates and improving rainfastness. However, adjuvant compatibility should be verified through small-scale testing before large-scale implementation, as certain combinations may cause phytotoxic responses in tender tea shoots. For tea producers facing multiple simultaneous disease threats, tank mixtures with compatible fungicides can provide both immediate and induced protection, though such combinations should be thoroughly tested at small scale before commercial adoption to confirm compatibility and efficacy.
Diagram 2: this compound Application Decision Protocol for Tea Plant Protection. This workflow outlines the strategic implementation of this compound from initial risk assessment through application documentation, emphasizing preventive approaches and monitoring-based decision making.
This compound presents a favorable toxicological profile compared to many conventional fungicides, with low acute mammalian toxicity based on comprehensive safety evaluations. Experimental studies have established an acute oral LD₅₀ in rats of >6147 mg/kg, classifying it in Toxicity Category 4 (Harmful if swallowed) under GHS classification criteria [2] [5]. The compound demonstrates low dermal toxicity with a reported dermal LD₅₀ in rabbits of >2000 mg/kg, and it is not considered a skin sensitizer or serious eye irritant based on standard assays. Despite this relatively favorable profile, appropriate personal protective equipment (PPE) including chemical-resistant gloves, protective eyewear, and long-sleeved clothing should be worn during handling and application to minimize occupational exposure [5].
For researchers and agricultural professionals working with this compound in laboratory or field settings, specific handling protocols should be implemented to ensure safety. When handling the technical material or concentrated formulations, work should be conducted in well-ventilated areas preferably using appropriate engineering controls such as fume hoods or local exhaust ventilation to prevent inhalation exposure [5]. Accidental release should be contained using absorbent materials such as diatomite or universal binders, with contaminated surfaces decontaminated using alcohol-based cleaning solutions [5]. Storage conditions should maintain the compound in cool, well-ventilated areas away from direct sunlight and ignition sources, with recommended storage at -20°C for powder forms or -80°C for solutions to maintain stability and purity [5].
The environmental fate characteristics of this compound indicate moderate persistence in agricultural systems with specific considerations for aquatic environments. The compound's low vapor pressure (1.03×10⁻⁶ Pa at 20°C) minimizes volatilization losses and reduces potential for atmospheric transport, while its moderate water solubility (13.2 mg/L at 20°C) suggests some potential for mobility in soil environments under certain conditions [2] [4]. The soil adsorption characteristics influenced by its log P of 3.68 indicate that this compound may display moderate mobility in loam and sandy loam soils, with the potential for leaching to groundwater in scenarios with high rainfall following application. These environmental fate properties support the need for careful application timing and the implementation of appropriate buffer zones near sensitive aquatic habitats.
From an ecotoxicological perspective, this compound demonstrates specific concerns for aquatic organisms while showing relatively low risk to most terrestrial non-target species. The compound is classified as very toxic to aquatic life with long-lasting effects (GHS Category 1, H410), necessitating careful management to prevent entry into surface waters [5]. For honeybees (Apis mellifera), this compound demonstrates low acute toxicity via both contact and oral exposure routes, making it compatible with pollinator protection requirements when applied according to label directions [2]. The earthworm acute LC₅₀ exceeds expected environmental concentrations, indicating low risk to soil macroorganisms, while data gaps exist for certain arthropod species used in biological control programs [2].
A standardized laboratory protocol allows researchers to quantitatively assess this compound-induced defense responses in tea plants under controlled conditions. This bioassay utilizes detached leaf experiments combined with molecular and biochemical markers to verify SAR activation before proceeding to field evaluations. The procedure begins with the selection of uniform, disease-free mature leaves from current-season growth of standardized tea cultivars (e.g., Camellia sinensis var. sinensis 'Longjing 43' or 'Yabukita'). Leaves are surface-sterilized using 70% ethanol followed by three rinses with sterile distilled water, then treated with this compound solutions at concentrations ranging from 25-100 ppm, with untreated controls and reference plant activators (e.g., benzothiadiazole at 50 ppm) included for comparison [6] [8].
Following treatment, leaves are maintained in controlled environment chambers at 25±2°C with a 16-hour photoperiod and 70±5% relative humidity. Defense activation is assessed at multiple time points (24, 48, 72, and 96 hours post-treatment) using both molecular and biochemical markers. For gene expression analysis, total RNA is extracted from leaf tissues using established protocols, followed by reverse transcription quantitative PCR (RT-qPCR) to measure expression of SAR marker genes homologous to PR-1, PR-2, and PR-5 [6]. Concurrently, defense-related enzymes including phenylalanine ammonia-lyase (PAL), peroxidase (POD), and β-1,3-glucanase are assayed using standard spectrophotometric methods to provide complementary data on biochemical defense responses [7]. This integrated approach provides comprehensive verification of this compound activity before proceeding to more resource-intensive whole-plant and field experiments.
Controlled environment whole-plant trials provide critical data on this compound's protective efficacy against key tea pathogens under conditions that simulate field environments while maintaining experimental precision. This protocol utilizes uniform one-year-old tea seedlings grown in standardized potting media under greenhouse conditions (25±3°C, 65±5% relative humidity, 16-hour photoperiod) [7] [8]. Plants are acclimatized for at least two weeks before experimentation and maintained with consistent nutrient supplementation using modified Hoagland's solution to ensure vigorous growth.
Test plants are divided into treatment groups including This compound applications at recommended field rates (typically 50, 75, and 100 g ai/ha equivalents), untreated controls, and reference standard treatments (commonly benzothiadiazole at 100 g ai/ha or isotianil at 75 g ai/ha). Applications are made using calibrated research sprayers delivering equivalent volume to field applications (500-1000 L/ha), with appropriate non-ionic surfactants included at 0.1% v/v to ensure adequate coverage [7]. At predetermined intervals post-application (typically 3, 7, and 14 days), plants are challenged with pathogen inoculum using standardized procedures. For gray blight assessment, a mycelial plug inoculation method with Pseudopestalotiopsis theae strains is employed, while Colletotrichum camelliae suspensions (1×10⁶ conidia/mL) are used for anthracnose evaluation [7] [8]. Disease assessment conducted 7-14 days post-inoculation includes measurement of lesion diameter, disease severity index, and sporulation intensity to calculate efficacy relative to untreated controls.
Table 3: Experimental Parameters for this compound Efficacy Trials in Tea
| Parameter | Laboratory Detached Leaf | Whole-Plant Greenhouse | Field Trial |
|---|---|---|---|
| Plant Material | Mature detached leaves | 1-year-old seedlings | Established tea bushes |
| This compound Concentrations | 25-100 ppm | 50-100 g ai/ha | 50-100 g ai/ha |
| Application Method | Dip or spray application | Precision sprayer | Commercial spray equipment |
| Replication | 10 leaves/treatment | 8 plants/treatment | 4 plots/treatment |
| Assessment Timeline | 24-96 hours | 3-21 days | 7-60 days |
| Key Endpoints | Defense gene expression, Enzyme activity | Lesion size, Disease severity | Disease incidence, Yield quality |
This compound represents a sophisticated crop protection tool that aligns with evolving paradigms in sustainable agriculture through its unique defense-inducing mode of action. For tea production systems facing challenges including pesticide resistance, residue restrictions, and increasing consumer demand for sustainable production practices, this compound offers a viable alternative or complement to conventional fungicides. The compound's ability to activate the plant's innate immune systems provides broad-spectrum protection against multiple tea pathogens while minimizing direct effects on non-target organisms and reducing selection pressure for resistance development in pathogen populations [3]. The experimental protocols and application guidelines presented in this document provide researchers and tea producers with scientifically-validated approaches for implementing this compound within integrated disease management programs.
Future research directions for this compound optimization in tea protection should focus on several key areas. Application timing refinement using disease forecasting models and environmental monitoring could enhance the precision of this compound deployment, maximizing efficacy while minimizing application frequency. Investigations into cultivar-specific responses may identify genetic variations in SAR activation that could lead to customized application recommendations based on tea variety. Additionally, research on synergistic combinations with biological control agents and reduced rates of conventional fungicides may further enhance this compound's efficacy while addressing the multi-faceted disease challenges in tea production systems. As plant activator technology continues to evolve, this compound serves as an important foundation for developing next-generation crop protection strategies that work in harmony with plant biology rather than against it.
Tiadinil (TDL) is a plant activator that induces Systemic Acquired Resistance (SAR), enhancing the plant's own defense mechanisms against pathogens and, as research shows, the production of herbivore-induced plant volatiles that attract predatory mites [1]. Its biological activity is associated with the salicylic acid (SA) signaling pathway [2] [1].
A key challenge for residue analysis is that this compound can undergo transformation in planta. Studying similar in-plant pesticides reveals they are often metabolized into active derivatives [2]. Therefore, a robust analytical method must be able to detect and quantify not just the parent TDL compound, but also its potential transformation products.
The following workflow summarizes the main stages for analyzing this compound and its transformation products in plant tissues. The protocol in the next section provides a detailed description of the most critical steps.
This protocol adapts modern residue analysis techniques [3] [4] [5] for the determination of this compound and its transformation products in plant tissues.
1. Reagents and Materials
2. Sample Preparation (QuEChERS) 1. Homogenization: Weigh 10.0 ± 0.1 g of homogenized plant tissue into a 50 mL polypropylene centrifuge tube. 2. Hydration: Add 10 mL of purified water to the sample, vortex to mix, and let it stand for 15-30 minutes. 3. Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute. 4. Partitioning: Add the QuEChERS salt mixture (MgSO₄, NaCl, sodium citrate). Immediately shake vigorously for 1 minute and then centrifuge at ≥4000 ref for 5 minutes. 5. Clean-up: Transfer 6 mL of the supernatant (ACN layer) into a d-SPE tube containing MgSO₄, PSA, and other sorbents. Vortex for 1 minute and centrifuge. The resulting extract is ready for analysis after optional dilution.
3. UHPLC-QTOF-MS/MS Analysis This technique is highly recommended for its high resolution, sensitivity, and ability to perform non-targeted screening for unknown transformation products [3] [5].
4. Identification, Quantification, and Validation * Identification: this compound is identified by matching the retention time and MS/MS spectrum with an authentic standard. Transformation products are tentatively identified by interpreting MS/MS fragmentation patterns. * Quantification: Use a calibration curve of this compound in a blank plant matrix extract (matrix-matched calibration) to minimize matrix effects. * Method Validation: The method should be validated for specificity, linearity, accuracy (recovery %), precision (RSD %), Limit of Detection (LOD), and Limit of Quantification (LOQ) according to guidelines like SANTE/11312/2021 [3] [4].
The tables below summarize critical targets for instrument operation and method performance validation.
Table 1: Optimized MS/MS Parameters for Target Compounds (Example) This table should be populated with experimentally determined data for this compound and its known metabolites.
| Compound | Precursor Ion [M+H]+ (m/z) | Fragmentor Voltage (V) | Quantifier Transition (Collision Energy) | Qualifier Transition (Collision Energy) |
|---|---|---|---|---|
| This compound | To be determined | To be optimized | To be determined (CE) | To be determined (CE) |
| TP-1 | To be determined | To be optimized | To be determined (CE) | To be determined (CE) |
| TP-2 | To be determined | To be optimized | To be determined (CE) | To be determined (CE) |
Table 2: Expected Method Performance for this compound Based on Modern Residue Analysis Target values are based on validations of similar methods [3] [4].
| Validation Parameter | Target Performance |
|---|---|
| Linear Range | 0.01 - 1.0 mg/kg |
| Recovery (%) | 70 - 120% |
| Intra-day Precision (RSD%) | ≤ 15% |
| Inter-day Precision (RSD%) | ≤ 20% |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg |
The field of pesticide residue analysis is rapidly advancing. To further improve this compound analysis, consider these emerging trends [5]:
The table below outlines the major antifungal classes, their mechanisms of action, and known fungal resistance mechanisms [1] [2].
| Antifungal Class | Example Agents | Mechanism of Action | Primary Fungal Resistance Mechanisms |
|---|---|---|---|
| Azoles | Fluconazole, Voriconazole [3] [4] | Inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase [1] | Target site mutations (ERG11/CYP51A), overexpression of drug efflux pumps (CDR1, MDR1), biofilm formation [1] |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin [3] | Inhibits synthesis of β-(1,3)-D-glucan in the fungal cell wall [1] | Mutations in FKS genes, which encode subunits of the glucan synthase enzyme [1] [3] |
| Polyenes | Amphotericin B [3] | Binds to ergosterol, forming pores in the fungal cell membrane [1] | Alteration of membrane sterol composition (reduction in ergosterol content) [1] |
| Pyrimidine Analogs | 5-Fluorocytosine (5-FC) [2] | Obstructs nucleic acid (RNA/DNA) synthesis [2] | Mutations in enzymes involved in cytosine metabolism (e.g., cytosine deaminase, uracil phosphoribosyltransferase) [1] |
Resistance rates can vary significantly by geographic region and species. The table below summarizes recent susceptibility data for prevalent Candida species [3] [4].
| Fungal Species | Fluconazole | Voriconazole | Echinocandins | Amphotericin B |
|---|---|---|---|---|
| Candida albicans | Generally low resistance, but increasing trends observed [3] [4] | Low resistance rates reported [4] | Consistently high susceptibility [3] | Resistance remains rare [4] |
| Candida glabrata | High rate of dose-dependent susceptibility (S-DD) and resistance [3] | Variable susceptibility; many isolates have MICs exceeding the epidemiological cutoff value (ECV) [3] | Variable susceptibility; resistance can emerge during treatment [3] | Data not specified in search results |
| Candida auris | Extremely high resistance (~92% of isolates resistant) [3] | No established breakpoints; MIC distribution varies [3] | Low but emerging resistance (e.g., 4-5% of isolates non-wild-type) [3] | Significant resistance observed ( ~32% of isolates resistant) [3] |
| Candida parapsilosis | Low but increasing resistance [3] | Data not specified in search results | High susceptibility [3] | Data not specified in search results |
| Candida tropicalis | Increasing resistance trends [3] | Data not specified in search results | High susceptibility [3] | Data not specified in search results |
For determining Minimum Inhibitory Concentration (MIC), the broth microdilution method is the gold standard. Here is a generalized workflow [3]:
The following diagram illustrates the logical workflow for processing a clinical isolate, from identification to resistance testing and interpretation.
Given the limited antifungal arsenal, researchers are exploring multiple strategies to overcome resistance [1] [2]:
It is critical to differentiate tiadinil's mode of action from that of direct-acting antifungals:
For a quick overview, the table below summarizes core experimental findings on this compound's efficacy against watermelon gummy stem blight (GSB) caused by Stagonosporopsis citrulli [1].
| Application/Variable | Concentration | Key Finding / Efficacy | Experimental Context |
|---|---|---|---|
| In Vitro Mycelial Growth Inhibition | ≥ 100 ppm | Complete inhibition | Direct antifungal activity on culture [1] |
| In Vitro Conidial Germination Inhibition | ≥ 2000 ppm | Complete inhibition | Direct antifungal activity on spores [1] |
| Foliar Application (Disease Reduction) | ≥ 10 ppm | Significant reduction | Single spray, 48h before/after inoculation with S. citrulli [1] |
| Application Method (Foliar vs. Drench) | ≥ 1000 ppm | Foliar >> Drench in efficacy | Application 48h before pathogen inoculation [1] |
| SAR Induction & Direct Action | Varies | Dual mode of action: induces host SAR + direct antifungal effect | New mode of action identified against GSB [1] |
Q: What is a recommended starting concentration for in vivo foliar application?
Q: What concentration completely inhibits pathogen growth in vitro?
Q: What formulation types are available?
Q: How does application frequency impact efficacy?
Q: What is the most effective application method?
Q: When should this compound be applied relative to pathogen challenge?
Q: What is this compound's mode of action?
Q: What is this compound's chemical profile?
This protocol is based on experiments controlling gummy stem blight in watermelon [1].
This protocol assesses the direct effect of this compound on fungal growth [1].
The diagram below illustrates the two key mechanisms through which this compound protects plants, as identified in recent research [1] [4].
This compound is not approved under the current EC Regulation 1107/2009 [3]. Researchers should confirm the regulatory status in their country and ensure compliance for experimental use.
Table 1: Basic Chemical and Environmental Fate Profile of this compound [1]
| Property | Value | Notes / Implications |
|---|---|---|
| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Definitive chemical identifier. [1] |
| Water Solubility (at 20°C, pH 7) | 13.2 mg/L | Moderate; potential for aqueous dissipation. [1] |
| Vapor Pressure (at 20°C) | 1.03 x 10⁻³ mPa | Low volatility; minimal loss through vaporization. [1] |
| Octanol-Water Partition Coefficient (Log P) | No data | Key data gap for understanding environmental distribution. |
| Aqueous Photolysis DT₅₀ | No data | Key data gap for understanding degradation in water. |
| Aqueous Hydrolysis DT₅₀ | No data | Key data gap for understanding degradation in water. |
| Soil Degradation DT₅₀ (Aerobic) | No data | Key data gap for understanding persistence in soil. |
Here are answers to common technical questions, based on available research:
Q: What is the known degradation behavior of this compound in water?
Q: How can I identify degradation products from my this compound samples?
Q: How should I store this compound to ensure stability in my experiments?
Since direct data is limited, you may need to generate your own stability and degradation profiles.
Protocol 1: Investigating Aqueous Hydrolysis Kinetics [2] This protocol helps determine how this compound breaks down in water under different conditions.
Protocol 2: Identification of Hydrolysis Products [2] This protocol identifies the chemical structures of this compound's breakdown products.
The diagram below illustrates the workflow for identifying this compound degradation products using these advanced techniques:
The available information has significant limitations:
The table below summarizes the core information available from the search results. Please note that this data comes from a single, non-recent source [1]:
| Feature | Description |
|---|---|
| Compound Name | This compound |
| Primary Use | A novel systemic plant activator for rice diseases [1]. |
| Developer | Nihon Nohyaku Co., Ltd. [1] |
| Mode of Action | Induces the plant's own defense mechanism against pathogens (Systemic Acquired Resistance) [1]. |
| Target Diseases | Rice blast and some rice bacterial diseases [1]. |
| Application Methods | Nursery box and into-water applications [1]. |
| Toxicological Profile | Described as having a "favorable" profile [1]. |
It is important to note that the key article identified is an abstract from 2006 [1]. The search results do not contain contemporary studies discussing this compound's performance limitations, such as environmental sensitivity, variability in field efficacy, or pathogen resistance.
A separate, more recent review article was found on a compound named Tilianin [2]. Despite the similar name, this is a different molecule—a flavonoid glycoside investigated for treating cardiovascular disorders in humans [2]. This highlights a potential for confusion in nomenclature during research.
Given the lack of directly available data, you may need to adopt a more foundational approach to build your technical support center.
While specific data for this compound is unavailable, you can apply these general principles for creating effective diagrams in your support center, based on your specifications and general data visualization guidelines [3]:
Below is a sample Graphviz diagram that illustrates a generic plant defense signaling pathway, which you can adapt once specific data on this compound's mechanism becomes available.
Sample Diagram: Generic Plant Defense Induction Pathway
The following table consolidates the key characteristics of this compound as identified in the literature:
| Attribute | Description |
|---|---|
| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide [1] |
| Mode of Action | Plant activator that induces Systemic Acquired Resistance (SAR) [1]. |
| Primary Effect | Activates the plant's innate immune system, leading to defense gene expression and broad-spectrum disease resistance without direct antimicrobial activity [1]. |
| Documented Efficacy | Induces resistance against Tobacco Mosaic Virus (TMV) and wildfire disease (Pseudomonas syringae pv. tabaci) in tobacco plants [1]. |
This compound functions by priming the salicylic acid (SA) signaling pathway, a core component of plant innate immunity. The diagram below illustrates this induced defense mechanism.
The activity of this compound is not merely postulated but is supported by experimental evidence:
Since your required information on application timing was not found in the current search, I suggest you pursue the following avenues to fill this critical knowledge gap:
This compound (TDL) is a plant activator that works by inducing Systemic Acquired Resistance (SAR) rather than directly attacking pathogens [1] [2] [3]. Its "systemic" nature refers to this ability to activate defense responses throughout the plant, not just at the application site.
The table below summarizes key characteristics of this compound's movement and activity:
| Feature | Description |
|---|---|
| Primary Mode of Action | Plant defense induction (Systemic Acquired Resistance) [1] [2] [3] |
| Documented Systemic Movement | Yes (Induces resistance in distal tissues) [1] |
| Chemical Class | Anilide fungicide (containing a 1,2,3-thiadiazole moiety) [2] [3] |
| FRAC Code | P03 (Host Plant Defence Induction) [3] |
| Water Solubility | 13.2 mg/L at 20°C (pH 7) [3] |
| Application Methods (Rice) | Nursery box application, application into water [2] |
While direct methods for enhancing this compound's systemicity are not well-documented, one patent describes a general method to improve the root uptake of agrochemicals. The concept involves using specific enzymes to modify the plant's outer barriers, potentially allowing for more active ingredient to enter the plant and improve its distribution.
Experimental Protocol: Assessing Enzyme-Enhanced Root Uptake
This protocol is adapted from a patent describing the use of enzymes to improve the uptake of agrochemicals [4]. You can use it as a starting point to investigate whether this approach works for this compound.
1. Principle Co-application of certain hydrolytic enzymes with the active compound can degrade components of the root or seed cuticle (a waxy barrier). This is hypothesized to improve the penetration and subsequent upward movement (via the xylem) of systemically active compounds like this compound [4].
2. Materials
3. Procedure
4. Key Parameters to Measure
The workflow for this experiment can be summarized as follows:
Q1: The efficacy of this compound in my foliar application experiments is inconsistent. What could be the reason? A1: this compound induces resistance, but this process takes time. Ensure applications are made preventively, well before pathogen challenge. Environmental factors like temperature and light intensity can significantly influence the plant's metabolic and defense status, thereby affecting the strength and speed of the SAR response. Consistency in plant growth conditions is critical [5] [6].
Q2: How can I definitively confirm that this compound has been taken up by the roots and translocated? A2: The most direct method is to use radio-labeled this compound (e.g., with C14) and track its distribution within the plant using autoradiography or liquid scintillation counting. Alternatively, the protocol above using LC-MS/MS to detect the compound in distal, unsprayed tissues provides clear evidence of systemicity.
Q3: Are there any known resistance risks with this compound? A3: Since this compound acts on the host plant's immune system rather than directly on the pathogen, the risk of the pathogen developing direct resistance to the compound is considered very low [5] [6]. This is a key advantage of plant activators over conventional fungicides.
The table below summarizes experimental data for various benzothiadiazole-based compounds, showcasing their efficacy in different fields.
| Compound / Derivative | Application Context | Target / Activity | Reported Efficacy (IC₅₀ or Equivalent) | Key Experimental Findings |
|---|---|---|---|---|
| Anti-Alzheimer's Agents [1] | Pharmaceutical | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) inhibition | Most potent compound 3: IC₅₀ = 0.90 ± 0.20 µM (AChE); 1.10 ± 0.40 µM (BuChE) | Compound 3 emerged as the most potent inhibitor compared to other derivatives; standard drug Donepezil IC₅₀ = 4.20 ± 0.10 µM (AChE) and 5.30 ± 0.20 µM (BuChE). |
| Dual BRAF/VEGFR-2 Inhibitors [2] [3] | Pharmaceutical (Oncology) | BRAF & VEGFR-2 kinase inhibition | Most potent compound 4f: IC₅₀ = 0.071 µM (BRAF); 0.194 µM (VEGFR-2) | Compound 4f showed cytotoxicity against cancer cell lines (IC₅₀ 3.58–15.36 µM) and was significantly safer in normal cells than the reference drug Sorafenib. |
| BTHWA (Plant SAR Inducer) [4] | Agriculture | Induction of Systemic Acquired Resistance (SAR) in zucchini | Significant reduction in Disease Severity Index (DSI) for viral and fungal pathogens | Four applications of BTHWA were more effective than eight, significantly reducing infection from Watermelon Mosaic Virus (WMV), Cucurbit Aphid-Borne Yellows Virus (CABYV), Zucchini Yellow Mosaic Virus (ZYMV), and powdery mildew. |
For researchers looking to replicate or contextualize these findings, here are the core methodologies from the cited studies.
For plant immunity inducers like benzothiadiazoles, their efficacy stems from activating the Salicylic Acid (SA) pathway, leading to Systemic Acquired Resistance (SAR). The following diagram illustrates this core mechanism.
The inability to find a direct comparison with this compound suggests that such a study may not be available in the open literature or was not captured in this search.
| Feature | Tiadinil (Plant Defense Inducer) | Conventional Fungicides (Direct-Acting) |
|---|---|---|
| Primary Mode of Action | Induces Systemic Acquired Resistance (SAR) in the host plant [1] [2] [3] | Directly inhibits fungal growth & reproduction [4] |
| FRAC Code | P03 (Host Plant Defense Induction) [3] | Respiration Inhibitors (C), Sterol Biosynthesis Inhibitors (G), Multi-Site Contact (M), etc. [4] |
| Activity Spectrum | Broad; controls rice blast and some bacterial diseases via plant's enhanced defenses [1] [3] | Ranges from narrow (e.g., SDHIs) to broad (e.g., QoIs, DMIs) [4] |
| Nature of Control | Preventative; primes the plant's immune system before infection [1] | Preventative and/or Curative; prevents or stops an existing infection [4] |
| Resistance Risk | Low; acts on the plant's metabolism, not the pathogen [3] | Moderate to High; direct selection pressure on the pathogen [4] |
Research on this compound and its derivatives demonstrates its efficacy through standardized plant bioassays that measure the activation of defense responses.
The following diagram outlines a general protocol for evaluating the activity of plant defense inducers like this compound in a research setting:
Bioassays following this general workflow have generated critical data on this compound's performance as a plant activator:
The unique mode of action of this compound presents distinct advantages and considerations for professionals in the field.
The table below summarizes key characteristics of this compound based on the search results:
| Aspect | Description |
|---|---|
| Primary Use | Control of rice blast (caused by Pyricularia oryzae/Magnaporthe oryzae) [1] [2]. |
| Mode of Action | Classified as a host plant defense inducer (FRAC Code: P03). It does not directly kill pathogens but activates the plant's own Systemic Acquired Resistance (SAR) [1] [3]. |
| Efficacy Data | Quantitative data on its effectiveness against rice blast in experimental settings is not provided in the search results. |
| Use on Bacterial Diseases | One source lists it as having "bactericide" activity, but provides no specific data or examples of which bacterial diseases it controls [1]. |
While direct experimental data for this compound is scarce, recent research provides quantitative efficacy data for other promising control agents. The table below summarizes findings from studies on various biocontrol agents and a natural fungicide for comparison.
| Agent / Compound | Type | Key Experimental Findings Against Rice Blast Pathogen | Reference | | :--- | :--- | :--- | :--- | | Pseudomonas aeruginosa R64 | Biocontrol Bacteria | Fermentation extract inhibited mycelial growth, conidiation, spore germination of P. oryzae; higher efficacy than tricyclazole in growth inhibition [4]. | | Bacillus subtilis G5 | Biocontrol Bacteria | In plate confrontation assays, inhibition rates against four different M. oryzae strains ranged from 98.07% to 99.16% [5]. | | Phenazine-1-Carboxamide (PCN) | Natural Antifungal Compound | Primary bioactive compound from P. aeruginosa R64; implicated as the principal antifungal effector against P. oryzae [4]. | | Streptomyces palmae PC 12 | Biocontrol Actinomycete | Showed 87.3% growth inhibition of blast fungus in vitro; greenhouse trials demonstrated disease reduction and plant growth promotion [6]. |
This compound functions by priming the plant's immune system. A key metabolite, SV-03, has been shown to induce Systemic Acquired Resistance (SAR) through a pathway that does not require salicylic acid (SA) accumulation [7]. The diagram below illustrates this signaling pathway.
Experimental data demonstrates that tiadinil induces resistance against a variety of pathogens in different plants. The table below summarizes its activity based on model plant bioassays:
Table 1: Documented Disease Resistance Induced by this compound
| Plant | Pathogen Type | Specific Pathogen/Disease | Reported Efficacy / Effect |
|---|---|---|---|
| Tobacco | Virus | Tobacco Mosaic Virus (TMV) | Induced resistance [1] |
| Tobacco | Bacteria | Pseudomonas syringae pv. tabaci (Wildfire disease) | Induced resistance [1] |
| Rice | Fungus | Rice Blast | Controls disease; excellent activity [2] |
| Rice | Bacteria | Some Bacterial Diseases | Exhibits activity [2] |
| Arabidopsis | Bacteria | Pseudomonas syringae pv tomato | Enhanced disease resistance [3] |
The activity against rice blast and bacterial diseases is particularly relevant for its commercial application in rice cultivation [2].
This compound belongs to a class of SAR activators. The table below compares it with other well-known plant activators:
Table 2: Comparison of this compound with Other Plant Activators
| Compound | Chemical Class | Example Commercial Product | Primary Mode of Action / Characteristic |
|---|---|---|---|
| This compound | 1,2,3-thiadiazole derivative | V-get [3] | Induces SAR; controls rice blast and bacterial diseases [2] |
| Isotianil | 1,2,3-thiadiazole derivative | Routine, Stout [3] | Induces SAR; developed from earlier agrochemicals [3] |
| Benzothiadiazole (BTH) | Benzo-thiadiazole | Actigard [4] [3] | Functional analog of Salicylic Acid; acts downstream in the SAR pathway [4] |
| Probenazole | Benzisothiazole | Oryzemate [3] | Primes immune system; durable effect, especially via root uptake [3] |
A key advantage shared by these plant activators is that they provide broad-spectrum resistance and present a negligible risk of pathogen resistance developing, as they do not directly target the pathogens [4].
The experimental data on this compound's efficacy were generated using standard plant pathology bioassays. Here are the methodologies for key experiments cited:
In vivo Plant Protective Activity (e.g., against A. brassicicola) This method evaluates the compound's ability to protect plants from infection.
High-Throughput Screening for Immune-Priming Activity This cell-based assay identifies compounds that prime the immune system.
SAR Marker Gene Expression Analysis This molecular technique confirms the induction of the SAR pathway.
This compound works by activating the Salicylic Acid (SA)-mediated Systemic Acquired Resistance (SAR) pathway. The following diagram illustrates this key signaling pathway:
This diagram shows that this compound induces resistance by promoting the accumulation of salicylic acid, a key defense hormone. Research indicates it may achieve this by inhibiting SA glucosyltransferases (SAGTs), enzymes that inactivate SA by converting it to SA-O-β-d-glucoside (SAG) [3]. The accumulated SA then activates the master regulator NPR1, leading to the expression of Pathogenesis-Related (PR) proteins and establishing broad-spectrum resistance [4].
For researchers, the case of this compound highlights several important strategies:
This compound is a plant activator, meaning it works by inducing the plant's own defense mechanisms rather than directly attacking pathogens [1] [2]. Its key characteristics are summarized in the table below.
| Property | Description / Value |
|---|---|
| Chemical Class | Anilide fungicide with a 1,2,3-thiadiazole moiety [1] |
| Primary Use | Control of rice blast and some bacterial diseases in rice and tea [1] |
| Mode of Action | Host plant defense induction (FRAC Code: P03) [1] |
| EU Regulatory Status | Not approved [1] |
| Acute Oral LD₅₀ (Rat) | > 6147 mg/kg (classified as low mammalian toxicity) [1] |
| Acute Toxicity to Fish (LC₅₀) | 7 mg/L (for a temperate freshwater fish species) [1] |
The following diagram illustrates the general signaling pathway through which plant activators like this compound are understood to work.
For a rigorous comparison with conventional chemical fungicides, you would typically evaluate the following aspects. The available data for this compound is noted where it exists.
| Assessment Area | Conventional Fungicides (e.g., SDHIs, QoIs) | This compound (Based on Available Data) |
|---|---|---|
| Mode of Action | Direct toxicity: inhibits specific fungal enzymes (e.g., succinate dehydrogenase) [3]. | Indirect: primes plant's systemic acquired resistance (SAR); no direct antifungal activity [1] [2]. |
| Risk of Pathogen Resistance | High risk for single-site inhibitors; resistance can develop rapidly [4]. | Theoretically lower, as it does not exert direct selective pressure on the pathogen. |
| Non-Target Toxicity (Mammals) | Varies by class; requires specific toxicological data. | Shows low acute oral toxicity in rats (LD₅₀ > 6147 mg/kg) [1]. |
| Non-Target Toxicity (Aquatic Organisms) | Many are toxic to aquatic life; a significant concern [5]. | Shows toxicity to fish (LC₅₀ of 7 mg/L) [1]; full risk requires comparison with other fungicides. |
| Data Gaps for this compound | - | Effects on beneficial insects (bees, ladybirds), soil microorganisms (e.g., mycorrhizal fungi), and earthworms are not detailed in searched literature. |
To build a comprehensive comparison guide, consider these steps:
Irritant